molecular formula C13H14O B073529 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one CAS No. 1203-67-4

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one

Cat. No.: B073529
CAS No.: 1203-67-4
M. Wt: 186.25 g/mol
InChI Key: MOLIPKPQUNOLPS-UHFFFAOYSA-N
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Description

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one is an organic compound belonging to the class of fluorenones It is characterized by a fused tricyclic structure with a ketone functional group at the 9-position

Scientific Research Applications

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

In terms of safety and hazards, if inhaled, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water and do not induce vomiting . Always seek medical attention in these situations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular Friedel-Crafts acylation of a suitable aromatic precursor. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols or hydrocarbons.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted fluorenones with various functional groups.

Mechanism of Action

The mechanism of action of 2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ketone group can form hydrogen bonds or undergo nucleophilic attack, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Fluorenone: A structurally related compound with a similar tricyclic structure but lacking the tetrahydro modification.

    9-Fluorenone: Another related compound with a ketone group at the 9-position but without the tetrahydro structure.

Uniqueness

2,3,4,4a-Tetrahydro-1H-fluoren-9(9aH)-one is unique due to its tetrahydro modification, which imparts different chemical and physical properties compared to its non-tetrahydro analogs

Properties

IUPAC Name

1,2,3,4,4a,9a-hexahydrofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1,3,5,7,10,12H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLIPKPQUNOLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclohex-1-enylphenyl ketone (9.7 g) was slowly added to a concentrated H2SO4 solution (100 ml) at room temperature and the resulting mixture was placed into a pre-heated oil bath (110° C.) for 20 minutes. The hot mixture was poured into ice-water (400 ml) and extracted with CH2Cl2 (4×40 ml). The organic phase was washed with 5% NaHCO3 solution (2×30 ml) and water (30 ml). After drying over Na2SO4 and evaporation the yield was 9.6 g.
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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